molecular formula C18H20N2O B4842497 N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

Cat. No. B4842497
M. Wt: 280.4 g/mol
InChI Key: CMNHXYAZDZPGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as TH-NMPU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine-binding site and prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. This results in the inhibition of the receptor's ion channel and the suppression of synaptic transmission. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been found to modulate the activity of other ionotropic glutamate receptors, including AMPA and kainate receptors.
Biochemical and Physiological Effects
N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been found to have neuroprotective effects against excitotoxicity and oxidative stress. In addition, N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to modulate the release of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for the specific modulation of this receptor without affecting other receptors. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is also a potent and long-lasting antagonist, which allows for sustained inhibition of the NMDA receptor. However, N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has poor solubility in aqueous solutions, which can limit its use in some experimental protocols.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One area of research is the development of new analogs of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea with improved pharmacological properties. Another area of research is the investigation of the role of NMDA receptors in various neurological disorders and the potential therapeutic applications of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. In addition, the use of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in combination with other compounds, such as antioxidants and anti-inflammatory agents, could enhance its neuroprotective effects. Finally, the development of new methods for the synthesis of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea could improve its accessibility and reduce its cost.
Conclusion
In conclusion, N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a highly selective antagonist of the NMDA receptor that has been extensively studied for its potential use in scientific research. Its synthesis method has been optimized, and it has been found to exhibit a range of biochemical and physiological effects. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has advantages and limitations for lab experiments, and there are several future directions for its study. The use of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in neuroscience research could lead to a better understanding of the role of NMDA receptors in neurological disorders and the development of new therapeutic strategies.

Scientific Research Applications

N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential use in scientific research. One of the major applications of N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is in the field of neuroscience. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. N-(3-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been used to study the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury.

properties

IUPAC Name

1-(3-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-4,6-7,9-10,12,17H,5,8,11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNHXYAZDZPGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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